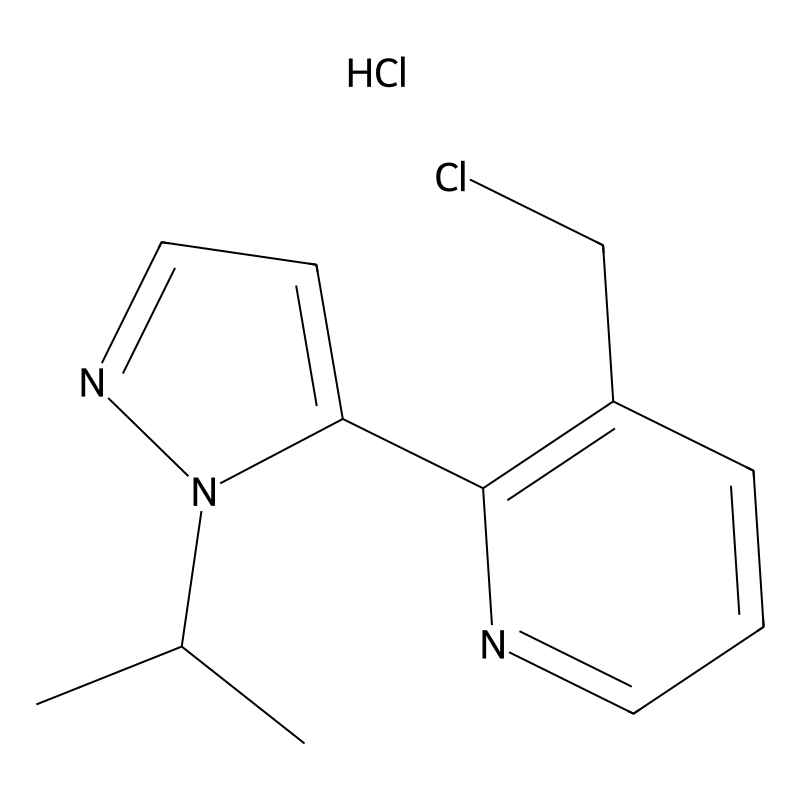

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

The presence of a chloromethyl group suggests 3-Cl-IPP could be a potential building block for the synthesis of more complex molecules. Chloromethyl groups are known for their reactivity and can be used for further functionalization through various reactions PubChem, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine: .

Medicinal Chemistry

The pyrazole and pyridine rings are commonly found in various bioactive molecules. Research could investigate if 3-Cl-IPP possesses any medicinal properties or if it can serve as a starting point for the development of new drugs NCBI, PubChem, Heterocyclic Chemistry: .

Material Science

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 272.17 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and an isopropyl-1H-pyrazol-5-yl moiety. Its structural complexity includes multiple functional groups, which contribute to its unique chemical properties and potential biological activities .

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Condensation Reactions: The presence of the pyrazole ring allows for potential condensation reactions with aldehydes or ketones.

- Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements that can affect its biological activity.

These reactions are essential for modifying the compound to explore its structure-activity relationship in biological systems.

Initial studies suggest that 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has shown potential as:

- Antimicrobial Agent: Preliminary tests indicate effectiveness against various bacterial strains.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cytotoxic Effects: In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .

The synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride typically involves several steps:

- Preparation of the Pyridine Derivative: The starting material is often a substituted pyridine, which can be synthesized through cyclization reactions.

- Introduction of the Chloromethyl Group: This can be achieved using chloromethylation reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

- Formation of the Pyrazole Ring: The isopropylpyrazole moiety can be introduced via condensation reactions with appropriate hydrazones or hydrazines.

- Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

These methods allow for the fine-tuning of chemical properties and biological activity .

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it may serve as a lead compound for new drug formulations.

- Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies are crucial for understanding how 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride interacts with biological systems. These studies may involve:

- Protein Binding Assays: To determine how well the compound binds to target proteins, which can influence its efficacy and safety profile.

- Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in disease processes.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells can provide insights into its bioavailability and therapeutic potential .

Several compounds share structural similarities with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Chloromethyl)-2-(2-isopropylpyrazol-3-yl)pyridine | Similar chloromethyl and pyrazole groups | Different positioning of isopropyl group |

| 3-(Chloromethyl)-2-(1-methylpyrazol-5-yl)pyridine | Contains a methyl group instead of isopropyl | May exhibit different biological activities |

| 4-(Chloromethyl)-2-(1-isopropylpyrazol-5-yl)pyridine | Chloromethyl at a different position on pyridine | Potentially alters pharmacokinetic properties |

The uniqueness of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride lies in its specific combination of substituents on both the pyridine and pyrazole rings, which may confer distinct pharmacological properties not observed in other similar compounds .